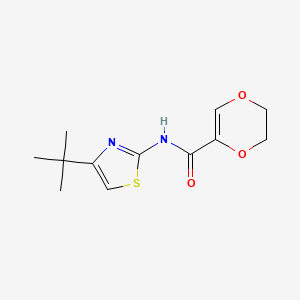
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide is a synthetic organic compound that features a thiazole ring and a dioxine ring
Preparation Methods
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-tert-butyl-1,3-thiazole-2-amine with a suitable dioxine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole or dioxine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dioxine ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide can be compared with other similar compounds such as:
- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide
- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroisonicotinamide
These compounds share the thiazole ring but differ in other structural aspects, which can influence their chemical reactivity and biological activity. The unique combination of the thiazole and dioxine rings in this compound makes it distinct and potentially more versatile in its applications.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-12(2,3)9-7-18-11(13-9)14-10(15)8-6-16-4-5-17-8/h6-7H,4-5H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEJSONGAXKRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=COCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330247 | |
| Record name | N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56318928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
864937-74-6 | |
| Record name | N-(4-tert-butyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


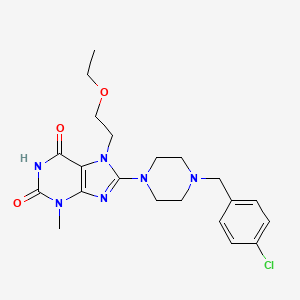
![methyl 2-[3-hydroxy-2-oxo-5-phenyl-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6419729.png)
![3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6419734.png)
![2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine](/img/structure/B6419741.png)
![1-(4-benzoylphenoxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B6419748.png)
![2-(2-methoxyphenoxy)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6419766.png)
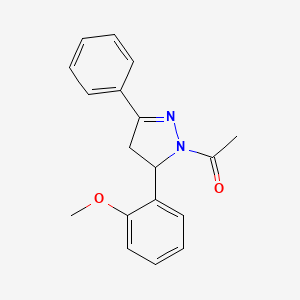
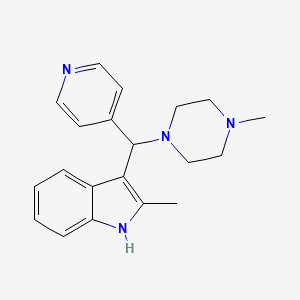

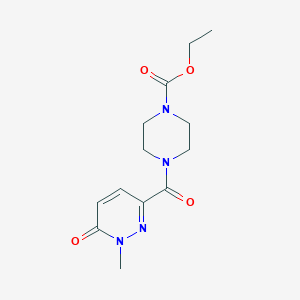
![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6419793.png)
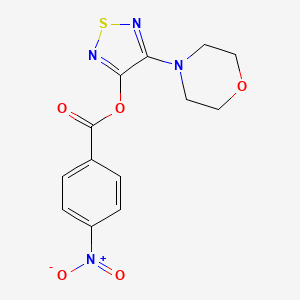
![8-[2-(3,4-dimethoxyphenyl)ethyl]-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419811.png)
![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B6419824.png)
